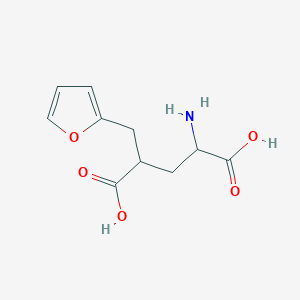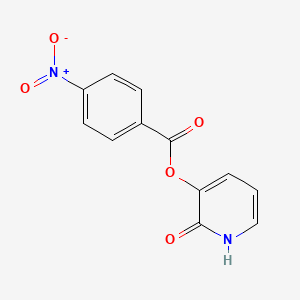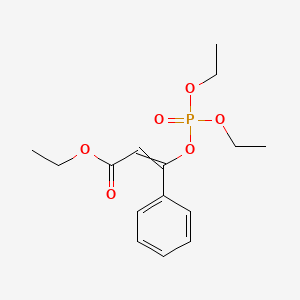
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by the introduction of a carboxylic acid group and a phenyl group under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation, are often used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are essential to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into more reduced forms.
Substitution: Common in organic synthesis to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylicacid, 2-ethyl-1,2,3,4-tetrahydro-1-oxo-, methyl ester
- Naphthalene, 1,2,3,4-tetrahydro-2-phenyl-
Uniqueness
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-4-oxo-1-phenyl- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
6938-54-1 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O3/c18-15-10-14(17(19)20)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15/h1-9,14,16H,10H2,(H,19,20) |
Clave InChI |
HUJDTNIBEIYHJK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)



![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)


![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)


